

# Spectroscopic Data of Isopinocamphone: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *Isopinocamphone*

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This technical guide provides a comprehensive overview of the spectroscopic data for **Isopinocamphone**, a bicyclic monoterpene ketone of significant interest in chemical and pharmaceutical research. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

## Introduction to Isopinocamphone

**Isopinocamphone** ( $C_{10}H_{16}O$ ) is a naturally occurring organic compound found in the essential oils of various plants. Its unique chemical structure and stereochemistry make it a valuable chiral building block in asymmetric synthesis and a subject of interest for its potential biological activities. Accurate spectroscopic characterization is crucial for its identification, purity assessment, and structural elucidation in various research and development applications.

## Spectroscopic Data

The following sections present the key spectroscopic data for **Isopinocamphone** in a structured format to facilitate analysis and comparison.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The  $^1H$  and  $^{13}C$  NMR data for **Isopinocamphone** are summarized below.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **Isopinocamphone** (Solvent:  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
2.55 - 2.45	m	-	H-2, H-4
2.38	m	-	H-7a
2.08	m	-	H-7s
1.95	m	-	H-1
1.88	m	-	H-5
1.35	s	-	$\text{CH}_3$ -9
1.18	d	7.5	$\text{CH}_3$ -10
0.92	s	-	$\text{CH}_3$ -8

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **Isopinocamphone** (Solvent:  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ ) ppm	Assignment
215.5	$\text{C-3 (C=O)}$
58.0	C-2
48.1	C-1
45.5	C-5
39.1	C-6
38.4	C-4
27.8	C-9
26.5	C-7
22.8	C-8
14.7	C-10

## Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. As a ketone, **Isopinocamphone** exhibits a characteristic strong absorption band for the carbonyl (C=O) group.

Table 3: Key IR Absorption Bands for **Isopinocamphone** (Neat/Liquid Film)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2930	Strong	C-H stretch (alkane)
~1715	Strong, Sharp	C=O stretch (ketone)[1]
~1465	Medium	C-H bend (CH <sub>2</sub> )
~1370	Medium	C-H bend (CH <sub>3</sub> )

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of **Isopinocamphone** shows a molecular ion peak and several characteristic fragment ions.

Table 4: Key Mass Spectrometry Data (m/z) for an Isomer of **Isopinocamphone**[2]

m/z	Relative Intensity (%)	Possible Fragment
152	~20	[M] <sup>+</sup> (Molecular Ion)
137	~15	[M - CH <sub>3</sub> ] <sup>+</sup>
110	~30	[M - C <sub>3</sub> H <sub>6</sub> ] <sup>+</sup>
95	~100	[C <sub>7</sub> H <sub>11</sub> ] <sup>+</sup> (Base Peak)
83	~40	[C <sub>6</sub> H <sub>11</sub> ] <sup>+</sup>
69	~55	[C <sub>5</sub> H <sub>9</sub> ] <sup>+</sup>
41	~70	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>

# Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

## NMR Spectroscopy

Sample Preparation:

- Accurately weigh 5-25 mg of purified **Isopinocamphone** for  $^1\text{H}$  NMR or 50-100 mg for  $^{13}\text{C}$  NMR.<sup>[3]</sup>
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) in a clean, dry vial.<sup>[4][5]</sup> Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).
- Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.<sup>[5]</sup>
- Ensure the sample height in the NMR tube is at least 4.5 cm.<sup>[5]</sup>
- Cap the NMR tube securely.

Data Acquisition:

- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- $^1\text{H}$  NMR:
  - Acquire a standard one-dimensional proton spectrum.
  - Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds.
- $^{13}\text{C}$  NMR:
  - Acquire a proton-decoupled carbon spectrum.
  - Typical parameters include a spectral width of 0-220 ppm, a larger number of scans due to the low natural abundance of  $^{13}\text{C}$  (e.g., 1024 or more), and a relaxation delay of 2-10

seconds.

## Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

### Sample Preparation:

- As **Isopinocamphone** is a liquid at room temperature, it can be analyzed directly as a neat liquid.[\[6\]](#)
- Ensure the diamond crystal of the ATR accessory is clean by wiping it with a soft cloth soaked in a suitable solvent (e.g., isopropanol or acetone) and allowing it to dry completely.

### Data Acquisition:

- Record a background spectrum of the clean, empty ATR crystal.[\[7\]](#)
- Place a small drop of **Isopinocamphone** onto the center of the ATR crystal, ensuring it completely covers the crystal surface.[\[6\]](#)
- Acquire the sample spectrum over a typical range of 4000-400 cm<sup>-1</sup>.
- Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
- After the measurement, clean the ATR crystal thoroughly with a suitable solvent.[\[6\]](#)

## Gas Chromatography-Mass Spectrometry (GC-MS)

### Sample Preparation:

- Prepare a dilute solution of **Isopinocamphone** in a volatile organic solvent such as hexane or ethyl acetate. A typical concentration is around 100 µg/mL.

### Data Acquisition:

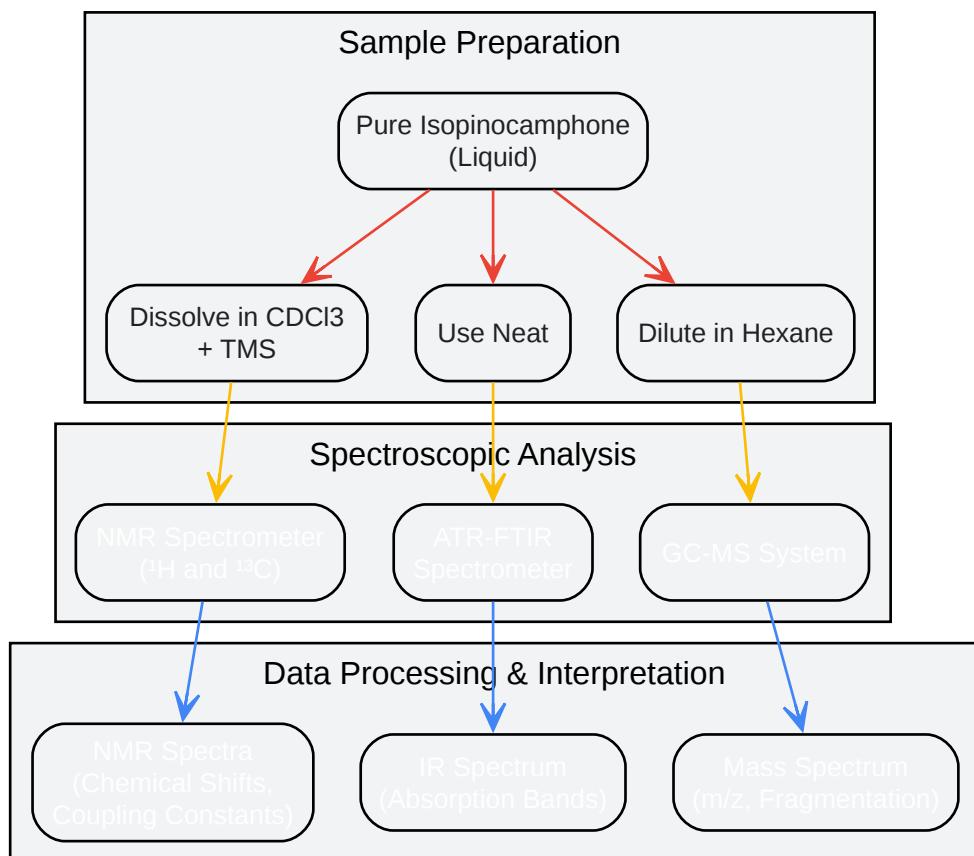
- Gas Chromatograph (GC) Conditions:

- Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or HP-5ms), is commonly used for terpene analysis.
- Injector: Split/splitless injector, typically operated in split mode with a high split ratio (e.g., 50:1 or 100:1) to prevent column overloading.
- Oven Temperature Program: An initial temperature of around 50-60°C is held for a few minutes, followed by a temperature ramp of 5-10°C/min up to a final temperature of 250-280°C.
- Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate of about 1 mL/min.
- Mass Spectrometer (MS) Conditions:
  - Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.
  - Mass Range: A scan range of m/z 40-300 is typically sufficient to cover the molecular ion and major fragments of monoterpenes.
  - Ion Source and Transfer Line Temperatures: These are typically maintained at around 230°C and 280°C, respectively.

## Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a liquid organic compound like **Isopinocamphone**.

## General Workflow for Spectroscopic Analysis of Isopinocamphone

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## Spectroscopic Analysis Workflow

This guide provides foundational spectroscopic data and methodologies for **Isopinocamphone**. Researchers are encouraged to consult specific instrument manuals and relevant literature for further optimization of experimental parameters.

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